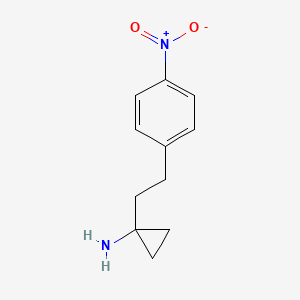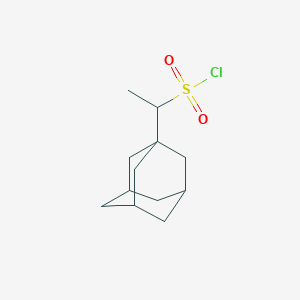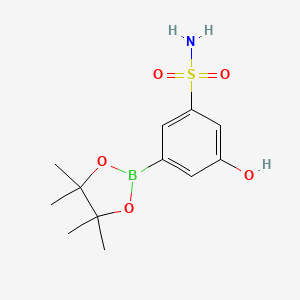
3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile: is a chemical compound that features a cyclobutane ring substituted with a pyridinyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-5-(trifluoromethyl)pyridine with cyclobutanone in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutane ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine: In medicinal chemistry, the compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
3-Oxo-1-(pyridin-2-yl)cyclobutane-1-carbonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-(Trifluoromethyl)pyridin-2-yl derivatives: These compounds share the trifluoromethyl-pyridine moiety but differ in other structural aspects, leading to varied applications and reactivity.
Uniqueness: The presence of both the trifluoromethyl group and the cyclobutane ring in 3-Oxo-1-(5-(trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C11H7F3N2O |
|---|---|
分子量 |
240.18 g/mol |
IUPAC名 |
3-oxo-1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7F3N2O/c12-11(13,14)7-1-2-9(16-5-7)10(6-15)3-8(17)4-10/h1-2,5H,3-4H2 |
InChIキー |
IZVORICCGBNADE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)CC1(C#N)C2=NC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6-(Tert-pentyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B13526982.png)






![1-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13527027.png)


![2-(8-Azabicyclo[3.2.1]octan-3-yl)-N,N-diethylethan-1-amine](/img/structure/B13527051.png)



